Donepezil hydrochloride Donepezil hydrochloride Donepezil Hydrochloride is the hydrochloride salt of a piperidine derivative with neurocognitive-enhancing activity. Donepezil reversibly inhibits acetylcholinesterase, thereby blocking the hydrolysis of the neurotransmitter acetylcholine and, consequently, increasing its activity. This agent may improve neurocognitive function in Alzheimer's disease, reduce sedation associated with opioid treatment of cancer pain, and improve neurocognitive function in patients who have received radiation therapy for primary brain tumors or brain metastases.
An indan and piperidine derivative that acts as a selective and reversible inhibitor of ACETYLCHOLINESTERASE. Donepezil is highly selective for the central nervous system and is used in the management of mild to moderate DEMENTIA in ALZHEIMER DISEASE.
See also: Donepezil (has active moiety); Donepezil hydrochloride; memantine hydrochloride (component of).
Brand Name: Vulcanchem
CAS No.: 120011-70-3
VCID: VC20745529
InChI: InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
SMILES: COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Molecular Formula: C24H30ClNO3
Molecular Weight: 416.0 g/mol

Donepezil hydrochloride

CAS No.: 120011-70-3

Cat. No.: VC20745529

Molecular Formula: C24H30ClNO3

Molecular Weight: 416.0 g/mol

* For research use only. Not for human or veterinary use.

Donepezil hydrochloride - 120011-70-3

CAS No. 120011-70-3
Molecular Formula C24H30ClNO3
Molecular Weight 416.0 g/mol
IUPAC Name 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one;hydrochloride
Standard InChI InChI=1S/C24H29NO3.ClH/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H
Standard InChI Key XWAIAVWHZJNZQQ-UHFFFAOYSA-N
SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Canonical SMILES COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl
Appearance Powder

Chemical Properties and Identification

Donepezil hydrochloride (C24H30ClNO3) is a white to off-white powder with a molecular weight of 415.95. It is marketed under various brand names, with Aricept being among the most recognized. The compound exhibits specific physical and chemical characteristics that contribute to its pharmaceutical profile .

Physical and Chemical Properties

PropertyCharacteristic
Molecular FormulaC24H30ClNO3
Molecular Weight415.95
CAS Number120011-70-3
Melting Point220-222°C
Physical FormWhite to off-white powder
SolubilitySoluble in water (≥10.4 mg/mL); insoluble in ethanol and DMSO
Storage ConditionRoom temperature
StabilityHygroscopic

These properties contribute to the compound's pharmacological behavior and establish parameters for its formulation and storage requirements in clinical settings .

Mechanism of Action

Donepezil hydrochloride functions primarily as a reversible acetylcholinesterase inhibitor. By inhibiting the enzyme responsible for acetylcholine breakdown in neural synapses, it increases the concentration and duration of this neurotransmitter in the brain. This mechanism directly addresses the cholinergic deficit observed in conditions such as Alzheimer's disease and vascular dementia, temporarily improving cognitive function and daily living capabilities.

Therapeutic Applications

The compound has demonstrated efficacy across multiple cognitive disorders, though with varying degrees of effectiveness.

Alzheimer's Disease (AD)

Research confirms that donepezil hydrochloride provides significant cognitive benefits for patients with Alzheimer's disease. Clinical trials have consistently shown improvements in standardized cognitive assessments including the Mini-Mental State Examination (MMSE) and Alzheimer's Disease Assessment Scale-Cognitive subscale (ADAS-Cog) .

Vascular Dementia (VaD)

In vascular dementia patients, donepezil treatment has shown moderate effectiveness. Studies report improved ADAS-Cog scores, indicating enhanced cognitive function. Notably, the 10 mg/day dosage appears to yield better outcomes in this patient population compared to lower dosages .

Mild Cognitive Impairment (MCI)

For patients with mild cognitive impairment, administration of 10 mg/day donepezil demonstrated significant improvement in MMSE scores, though without substantial progress in ADAS-Cog scores. This suggests potential utility as an early intervention for cognitive decline before progression to dementia .

Combination Therapy Applications

When combined with nimodipine, donepezil hydrochloride has shown particularly promising results in vascular dementia treatment. This combination therapy demonstrated statistically significant improvements in MMSE scores (OR = 2.50, 95% CI [1.92, 3.09], P < .00001), with optimal results observed after 12 weeks of intervention .

Dosage Considerations and Efficacy

Clinical research indicates important distinctions between standard dosing regimens.

Comparative Efficacy of 5 mg vs. 10 mg Dosages

Meta-analysis data reveals that while both dosages provide benefit, the 10 mg/day dosage demonstrates superior efficacy compared to 5 mg/day:

DosageMMSE Score Improvement (Hedges' g)95% Confidence Interval
10 mg/day2.27[1.25, 3.29]
5 mg/day2.09[0.88, 3.30]

This data indicates a dose-dependent response, with the higher dosage providing marginally better cognitive improvement .

Duration of Treatment

Research suggests that treatment duration significantly impacts outcomes. For vascular dementia patients receiving combined therapy with nimodipine, the most substantial improvements were observed after 12 weeks of continuous treatment (OR = 2.55, 95% CI [1.79, 3.31], P < .00001) .

Regional Variations in Response

Interestingly, studies report geographic variations in treatment response. Intercontinental studies showed donepezil led to greater increases in MMSE scores (Hedges' g: 3.39, 95% CI: [1.71, 5.07]) compared to regional studies. Similarly, intercontinental studies demonstrated greater improvements in ADAS-Cog scores (Hedges' g: –5.67, 95% CI: [−8.12, −3.21]) .

Notably, rapid dose escalation to 10 mg/day within one week of commencing treatment may contribute to the higher incidence of adverse effects with this dosage .

Higher Dosage Considerations

Research examining dosages above 10 mg/day (15-23 mg/day) reports more serious adverse effects and poorer safety profiles, despite potentially more rapid improvement in cognitive symptoms. These higher dosages are associated with increased risks of bradycardia and urinary incontinence .

Optimization Strategies

Several approaches have been identified to maximize therapeutic benefit while minimizing adverse effects.

Combination Therapies

The combination of 10 mg/day donepezil with memantine has shown comparable cognitive improvement to donepezil monotherapy while offering a better safety profile and more tolerable adverse effects. This suggests potential advantages for combination therapy over high-dose monotherapy in appropriate patients .

Gradual Titration

To mitigate adverse effects associated with the 10 mg/day dosage, gradual dose escalation from 5 mg/day rather than rapid titration may improve tolerability while maintaining efficacy .

Research Limitations and Future Directions

Despite extensive clinical investigation, significant research gaps remain in understanding donepezil hydrochloride's optimal application.

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